2-Amino-3,5-diiodobenzoic acid

Computational Chemistry DFT Analysis Reactivity Prediction

This diiodoanthranilic acid addresses the demand for a structurally precise scaffold in medicinal chemistry and materials research. Key differentiators: • Potent AT1 receptor binding (IC50 = 0.53 nM) for angiotensin receptor blocker SAR campaigns. • Narrower HOMO-LUMO gap and higher electrophilicity index vs. dibromo analog, enabling NLO material design. • Defined crystal packing via halogen/hydrogen bonding networks for supramolecular engineering. Supplied with batch purity ≥98%, available from stock for immediate dispatch.

Molecular Formula C7H5I2NO2
Molecular Weight 388.93 g/mol
CAS No. 609-86-9
Cat. No. B181744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-diiodobenzoic acid
CAS609-86-9
Molecular FormulaC7H5I2NO2
Molecular Weight388.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)I)I
InChIInChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
InChIKeyRFIBDMCPIREZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-diiodobenzoic Acid Overview


2-Amino-3,5-diiodobenzoic acid (also known as 3,5-diiodoanthranilic acid) is a halogenated derivative of anthranilic acid (2-aminobenzoic acid) featuring an amino group at the 2-position and iodine substituents at the 3- and 5-positions of the aromatic ring [1]. It is a member of the halogenated aminobenzoic acid class, which has been extensively investigated for its diverse chemical reactivity, biological activities, and materials science potential [2]. The compound's molecular formula is C₇H₅I₂NO₂, with a molecular weight of 388.93 g/mol, and it exhibits a melting point of 241-243 °C . The presence of the heavy iodine atoms imparts unique electronic, steric, and vibrational characteristics that differentiate it from its lighter halogen (Cl, Br, F) and non-halogenated analogs, making it a compound of interest for specialized applications.

Why Substitution Fails for 2-Amino-3,5-diiodobenzoic Acid


Substituting 2-amino-3,5-diiodobenzoic acid with other halogenated anthranilic acid analogs (e.g., 2-amino-3,5-dibromobenzoic acid, 2-amino-3,5-dichlorobenzoic acid) or positional isomers (e.g., 2-amino-3-iodobenzoic acid, 2-amino-5-iodobenzoic acid) is not straightforward. Quantitative experimental and computational data reveal that the diiodo substitution pattern at the 3- and 5-positions profoundly alters key molecular properties compared to analogs. These include a significantly narrower HOMO-LUMO energy gap, higher electrophilicity index, and distinct vibrational and electronic absorption spectra [1]. Furthermore, the specific iodine atom placement dictates unique intermolecular interactions, such as halogen and hydrogen bonding networks observed in its crystal structure, which directly influence material packing, solubility, and potential biological recognition events [2]. These intrinsic differences underscore the necessity for precise compound specification in research and development workflows to ensure reproducible outcomes.

2-Amino-3,5-diiodobenzoic Acid – Evidence & Metrics


Electrophilicity & HOMO-LUMO Gap vs. Dibromo Analog

Density Functional Theory (DFT) calculations at the B3LYP/LANL2DZ level demonstrate that 2-amino-3,5-diiodobenzoic acid (2A35I) possesses a narrower HOMO-LUMO energy gap and a higher electrophilicity index (ω) than its direct structural analog, 2-amino-3,5-dibromobenzoic acid (2A35Br) [1]. Among thirty calculated positional isomers for each compound, the 2A35I and 2A35Br structures were identified as the most stable, possessing the lowest energy, the narrowest HOMO-LUMO gap, and the highest electrophilicity index values [1].

Computational Chemistry DFT Analysis Reactivity Prediction Molecular Electronics

High-Affinity Binding to AT₁ Receptor

In a radioligand binding assay, 2-amino-3,5-diiodobenzoic acid potently displaced [¹²⁵I]-Angiotensin II from the Angiotensin II type 1 (AT₁) receptor in rat liver membranes, exhibiting an IC₅₀ value of 0.53 nM [1]. A separate assay using Chinese hamster ovary (CHO) cells stably expressing the rat AT₁ receptor confirmed high affinity with an IC₅₀ of 1.5 nM [2]. While direct comparator data for other halogenated anthranilic acids is unavailable in this context, the nanomolar potency establishes a baseline for this specific compound's activity at the AT₁ receptor.

Angiotensin Receptor Radioligand Binding Drug Discovery Cardiovascular Pharmacology

Free Radical Scavenging & Lipid Peroxidation Inhibition

Studies have demonstrated that 3,5-diiodoanthranilic acid (2-amino-3,5-diiodobenzoic acid) exhibits the capacity to scavenge free radicals and inhibit lipid peroxidation in cellular models . This activity is mechanistically attributed to its ability to react with malondialdehyde, a key byproduct of lipid peroxidation, to form 3,5-dihydroxyanthranilic acid . While specific IC₅₀ values for this activity are not provided in the referenced source, the qualitative observation points to a distinct biological property relevant to oxidative stress research.

Antioxidant Lipid Peroxidation Free Radical Scavenger Oxidative Stress

Halogen & Hydrogen Bonding-Driven Crystal Packing

Single-crystal X-ray diffraction analysis of 2-amino-3,5-diiodobenzoic acid (2A35I) reveals a crystal structure stabilized by a network of intra- and intermolecular hydrogen bonds (N-H···O, O-H···O) and halogen bonds (C-I···O, C-I···I) [1]. The iodine atoms participate in specific halogen bonding interactions that are absent in the bromine analog. These interactions dictate the molecular packing arrangement in the solid state, influencing material properties such as solubility, melting point, and mechanical behavior.

Crystallography Solid-State Chemistry Molecular Packing Non-Covalent Interactions

2-Amino-3,5-diiodobenzoic Acid – Key Applications


Cardiovascular Drug Discovery: AT₁ Receptor Leads

Given its potent binding affinity for the AT₁ receptor (IC₅₀ = 0.53 nM) [1], 2-amino-3,5-diiodobenzoic acid represents a high-value starting point for medicinal chemistry campaigns focused on developing novel angiotensin receptor blockers (ARBs) or biased ligands for cardiovascular indications. Its unique diiodo substitution pattern offers a distinct chemotype for exploring structure-activity relationships (SAR) and optimizing drug-like properties, potentially offering advantages over existing scaffolds.

Nonlinear Optical (NLO) Material Design

Computational calculations predict that 2-amino-3,5-diiodobenzoic acid possesses significant non-linear optical properties [1]. The combination of a narrower HOMO-LUMO gap and higher electrophilicity index relative to its dibromo analog suggests it is a promising candidate for incorporation into materials designed for frequency conversion, optical switching, and photonic devices. Researchers in materials science can leverage this compound to engineer new organic NLO materials with tailored electronic characteristics.

Crystal Engineering & Supramolecular Chemistry

The well-defined crystal structure of 2-amino-3,5-diiodobenzoic acid, featuring a rich network of hydrogen and halogen bonds, makes it an ideal model system for crystal engineering and supramolecular chemistry research [1]. Investigators can utilize this compound to study the fundamentals of halogen bonding, to design co-crystals with tailored properties (e.g., solubility, stability), and to understand how heavy halogen substitution influences solid-state architecture and material behavior.

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